8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
Description
8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple fused ring systems, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Properties
Molecular Formula |
C15H14ClN5S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-8-methylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C15H14ClN5S/c1-22-15-19-14-12(13-17-7-2-8-20(13)15)9-18-21(14)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
DRLXHGSUCDFPHK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C4=NCCCN41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the complex fused ring system. Common reagents used in these reactions include various aldehydes, amines, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8,9-Dihydroimidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-ones: These compounds are known for their kinase inhibitory activity.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have applications as primary explosives and are studied for their energetic properties.
Uniqueness
8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is unique due to its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and chemical probes .
Biological Activity
The compound 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a member of a class of heterocyclic compounds that exhibit a wide range of biological activities. This article aims to consolidate current research findings regarding its biological activity, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 335.84 g/mol. The structure features a tetrahydropyrazolo core with a chlorophenyl and methylsulfanyl substituent, which are critical for its biological interactions.
Biological Activity Overview
Research has indicated that this compound possesses various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo compounds exhibit moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated significant inhibitory effects with IC50 values indicating strong activity compared to standard drugs .
- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to inhibit inflammatory pathways by acting as phosphodiesterase inhibitors and GSK-3 inhibitors .
Case Studies
- Antibacterial Screening : A series of related compounds were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited strong inhibition against bacterial strains with IC50 values ranging from 1.13 µM to 6.28 µM .
- Enzyme Inhibition Studies : In a comparative analysis, several synthesized compounds were evaluated for their AChE inhibition capabilities. The most active derivatives showed IC50 values significantly lower than standard references, suggesting potential utility in treating conditions like Alzheimer's disease .
Pharmacological Profiles
The biological activity of 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The chlorophenyl group enhances the binding affinity to specific receptors involved in neurotransmission and inflammation.
- Enzyme Interaction : The methylsulfanyl group may facilitate interactions with active sites of enzymes like AChE and urease, leading to inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
